molecular formula C10H8Cl2FNO3 B8058096 Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate

Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate

Cat. No.: B8058096
M. Wt: 280.08 g/mol
InChI Key: ICBOAJXVPZSVCP-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate is a chemical compound with the molecular formula C10H8Cl2FNO3 It is a derivative of nicotinic acid, featuring chlorine and fluorine substitutions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate typically involves the Blaise reaction, which is a key step in its preparation. The process starts with the reaction of ethyl bromoacetate with 2,6-dichloro-5-fluoropyridine-3-carbonitrile in the presence of zinc and a suitable solvent such as tetrahydrofuran. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product after purification .

Industrial Production Methods: For industrial-scale production, the Blaise reaction is optimized for efficiency and scalability. The use of methanesulfonic acid as an in situ activator for zinc eliminates the induction period of the reaction, making it safer and more feasible for large-scale operations . The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives depending on the reducing agent used.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Major Products:

    Nucleophilic substitution: Substituted pyridines with various functional groups.

    Hydrolysis: 2,6-dichloro-5-fluoronicotinic acid.

    Reduction: Reduced derivatives of the original compound, depending on the specific reaction conditions.

Scientific Research Applications

Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which ethyl 2,6-dichloro-5-fluoronicotinoyl acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug design and development.

Comparison with Similar Compounds

Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate can be compared with other nicotinic acid derivatives such as:

  • Ethyl 2,6-dichloronicotinoyl acetate
  • Ethyl 2,5-dichloro-6-fluoronicotinoyl acetate
  • Ethyl 2,6-dichloro-3-fluoronicotinoyl acetate

These compounds share similar structural features but differ in the position and type of halogen substitutions. The unique combination of chlorine and fluorine in this compound provides distinct chemical and biological properties, making it a compound of particular interest in various research and industrial applications.

Properties

IUPAC Name

butanoyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2FNO3/c1-2-3-7(15)17-10(16)5-4-6(13)9(12)14-8(5)11/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBOAJXVPZSVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(=O)C1=CC(=C(N=C1Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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